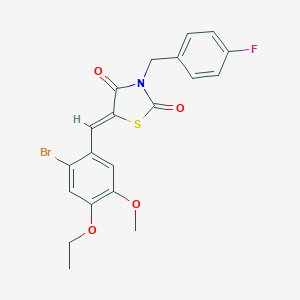
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione (BFBD) is a thiazolidinedione derivative that has attracted significant attention in recent years due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit tumor growth, reduce inflammation, and improve insulin sensitivity. In
Mecanismo De Acción
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione inhibits the expression of various oncogenes such as c-Myc, Bcl-2, and Cyclin D1, while upregulating tumor suppressor genes such as p53 and p21. This results in the induction of apoptosis and inhibition of tumor growth.
In diabetes, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione activates the AMPK pathway, which plays a crucial role in regulating glucose and lipid metabolism. Activation of this pathway results in increased glucose uptake and utilization, as well as decreased glucose production in the liver. This leads to improved insulin sensitivity and reduced blood glucose levels.
Biochemical and Physiological Effects:
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione induces apoptosis through the activation of caspase-3 and caspase-9, while also inhibiting the expression of anti-apoptotic proteins such as Bcl-2. In addition, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been found to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).
In diabetes, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione improves insulin sensitivity and reduces blood glucose levels by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. This compound also reduces inflammation and oxidative stress in the brain, leading to neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit tumor growth and reduce inflammation. However, there are also limitations to using 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for research on 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione. One area of interest is the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Another area of research is the development of novel derivatives of 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione with improved pharmacological properties. Finally, further studies are needed to determine the optimal dosage and administration route for 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione in various therapeutic applications.
In conclusion, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione is a promising compound with potential therapeutic applications in cancer, diabetes, and neuroprotection. Its unique mechanism of action and biochemical and physiological effects make it an attractive target for further research. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione, researchers can continue to explore its potential as a therapeutic agent.
Métodos De Síntesis
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of thiazolidine-2,4-dione with benzaldehyde and 4-fluorobenzyl bromide. The resulting product is then purified through recrystallization to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various fields. In cancer research, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been shown to inhibit tumor growth and induce apoptosis in cancer cells through the downregulation of various oncogenes and upregulation of tumor suppressor genes. In addition, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In diabetes research, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels by activating the AMP-activated protein kinase (AMPK) pathway. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H12FNO2S |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12FNO2S/c18-14-8-6-13(7-9-14)11-19-16(20)15(22-17(19)21)10-12-4-2-1-3-5-12/h1-10H,11H2/b15-10- |
Clave InChI |
NFSIMQAJJFWONM-GDNBJRDFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302082.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302083.png)
![N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302084.png)
![N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302085.png)
![N'-[(E)-(2-bromo-4,5-diethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302086.png)
![N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302090.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302092.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302093.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)
![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302096.png)


![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)